2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid is a compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on the biphenyl structure. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method is to react the amino-biphenyl compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In an industrial setting, the production of 2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield the free amine by removing the Boc group .
Scientific Research Applications
2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis of complex molecules. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amino group .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-((tert-Butoxycarbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)methylphenyl)propanoic acid: This compound also contains Boc-protected amino groups and is used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acids: These compounds are widely used in peptide synthesis and other organic reactions where protection of the amino group is required.
Uniqueness
2’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid is unique due to its biphenyl structure, which provides additional stability and allows for a variety of substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C18H19NO4 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-7-5-4-6-14(15)12-8-10-13(11-9-12)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
JXQNONOTKARTIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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